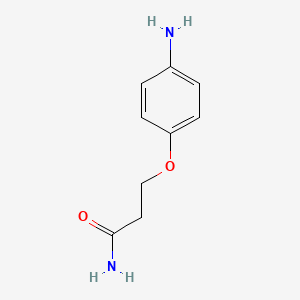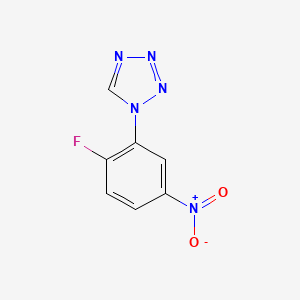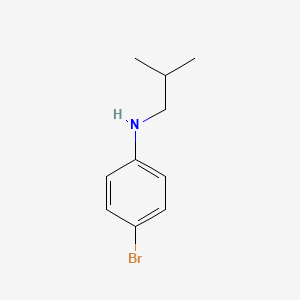
3-(4-Aminophenoxy)propanamid
Übersicht
Beschreibung
3-(4-Aminophenoxy)propanamide is an organic compound with the molecular formula C9H12N2O2 . It belongs to the class of substituted amides and contains an aromatic ring and an amide functional group .
Molecular Structure Analysis
The molecular structure of 3-(4-Aminophenoxy)propanamide consists of a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis
3-(4-Aminophenoxy)propanamide is a powder at room temperature . It has a molecular weight of 180.21 .Wissenschaftliche Forschungsanwendungen
Biotechnologie: Proteomforschung
3-(4-Aminophenoxy)propanamid wird in der Proteomik eingesetzt, einem Bereich, der sich mit der umfassenden Untersuchung von Proteinen, ihren Strukturen und Funktionen befasst. Diese Verbindung wird als Spezialprodukt zur Identifizierung und Quantifizierung von Proteinen verwendet und unterstützt das Verständnis ihrer Rolle in komplexen biologischen Systemen .
Pharmazeutische Forschung: Arzneimittelentwicklung
In der pharmazeutischen Forschung wird this compound auf sein Potenzial in der Arzneimittelentwicklung untersucht. Seine Eigenschaften könnten zur Synthese neuartiger Verbindungen mit therapeutischen Vorteilen beitragen. Forscher untersuchen seine Interaktionen mit verschiedenen biologischen Zielstrukturen, um neue Medikamente zu entwickeln .
Materialwissenschaften: Nanomaterialsynthese
Diese Verbindung spielt eine Rolle bei der Synthese von Nanomaterialien. Ihre einzigartigen Eigenschaften sind vorteilhaft bei der Herstellung von Materialien mit spezifischen Merkmalen auf Nanoskala, die für die Entwicklung fortschrittlicher Materialien mit verbesserter Leistung für verschiedene Anwendungen unerlässlich sind .
Analytische Chemie: Chromatographie und Spektroskopie
This compound wird in analytischen chemischen Verfahren wie Chromatographie und Spektroskopie eingesetzt. Es dient als Standard oder Reagenz in der qualitativen und quantitativen Analyse chemischer Substanzen und hilft Wissenschaftlern, präzise Messungen und Analysen zu erzielen .
Chemische Synthese: Zwischenverbindung
In der chemischen Synthese wird this compound als Zwischenverbindung eingesetzt. Es ist an der Herstellung komplexerer chemischer Einheiten beteiligt und dient als Baustein bei der Konstruktion verschiedener molekularer Strukturen .
Umweltwissenschaften: Schadstoffreduzierung
Obwohl direkte Anwendungen von this compound in der Umweltwissenschaft nicht gut dokumentiert sind, deuten verwandte Forschungen in der Nanotechnologie auf eine potenzielle indirekte Rolle hin. Nanomaterialien, die aus solchen Verbindungen gewonnen werden, könnten in Umweltreinigungsverfahren wie Wasserreinigung und Luftqualitätsverbesserung eingesetzt werden .
Safety and Hazards
The safety information for 3-(4-Aminophenoxy)propanamide indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Biochemische Analyse
Biochemical Properties
3-(4-Aminophenoxy)propanamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with primary amides and aromatic amines, which are crucial in various biochemical pathways . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the compound’s binding to specific sites on enzymes and proteins.
Cellular Effects
The effects of 3-(4-Aminophenoxy)propanamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, 3-(4-Aminophenoxy)propanamide can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 3-(4-Aminophenoxy)propanamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound binds to active sites on enzymes, altering their activity and leading to changes in biochemical pathways . Furthermore, 3-(4-Aminophenoxy)propanamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Aminophenoxy)propanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(4-Aminophenoxy)propanamide remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-(4-Aminophenoxy)propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(4-Aminophenoxy)propanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of amino acids . These interactions can lead to changes in metabolic flux and alterations in metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, 3-(4-Aminophenoxy)propanamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 3-(4-Aminophenoxy)propanamide is critical for its activity. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that 3-(4-Aminophenoxy)propanamide exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
3-(4-aminophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFJIKZBCBBFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)


![Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate](/img/structure/B1518821.png)





![2-[(2-Cyanophenyl)sulfanyl]acetic acid](/img/structure/B1518833.png)
![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)
![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)
![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)
